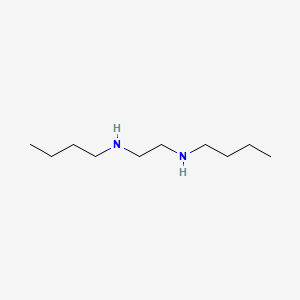

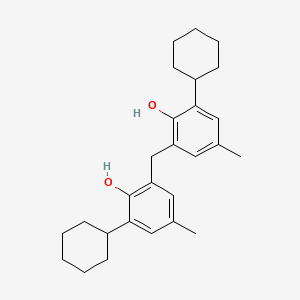

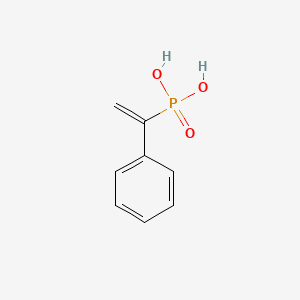

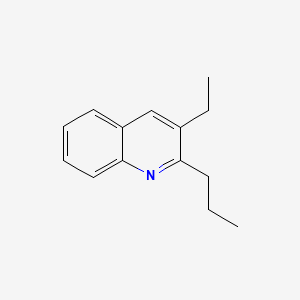

![molecular formula C17H17ClO4 B1294003 3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid CAS No. 1142210-90-9](/img/structure/B1294003.png)

3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid involves various strategies. For instance, the synthesis of a structurally similar compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was achieved and characterized using techniques such as FT-IR, UV-visible, 1H NMR, and HRMS. The molecular structure was determined using single-crystal X-ray diffraction . Another related compound, 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, was synthesized from the azlactone of 5-chlorovanillin and confirmed by X-ray crystallography and NMR methods . Additionally, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester was reported to be regiospecific, with structure determination confirmed by single-crystal X-ray analysis .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was determined to be in the orthorhombic crystal system with specific unit cell parameters . The structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid revealed an α-acetoxy propenoic acid with a trans extended side acid side chain conformation . The molecular structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid showed conformational differences between the methoxybenzene and pyrazole rings .

Chemical Reactions Analysis

The reactivity of compounds within this chemical family has been explored in various studies. For instance, 3-(trichlorogermyl)propanoic acid was shown to react with phenylmagnesium bromide to yield 3-(triphenylgermyl)propanoic acid, demonstrating the unusual properties of the β-carboxylic functional group . The reaction of 3-phenyl-3-chloro-2-oxopropionate esters with sodium methoxide resulted in an unusual product, 2,5-diphenyl-3,6-bis(methoxycarbonyl)-2-methoxy-1,4-diox-5-ene .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied both theoretically and experimentally. The DFT analysis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one showed good agreement with experimental data, including the HOMO-LUMO energy gap and chemical reactivity parameters . The antimicrobial activity of this compound was also assessed, showing moderate activity against selected pathogens . The enantioseparation of α-(chlorophenyl)propanoic acid isomers was investigated, revealing the influence of chlorine substituents on chiral separation .

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO4/c1-21-11-22-13-6-4-5-12(9-13)15(10-17(19)20)14-7-2-3-8-16(14)18/h2-9,15H,10-11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJRHDUTXUVEOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)C(CC(=O)O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601182384 |

Source

|

| Record name | Benzenepropanoic acid, 2-chloro-β-[3-(methoxymethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601182384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid | |

CAS RN |

1142210-90-9 |

Source

|

| Record name | Benzenepropanoic acid, 2-chloro-β-[3-(methoxymethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 2-chloro-β-[3-(methoxymethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601182384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

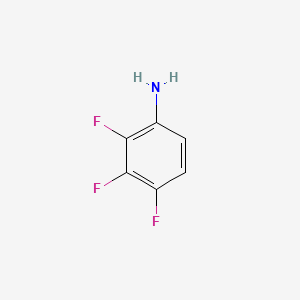

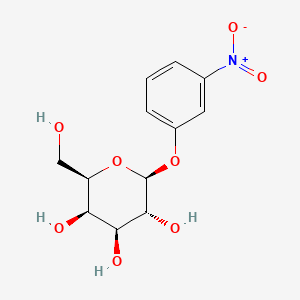

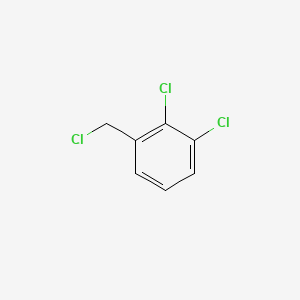

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)